Diethyl 4-(3-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a dihydropyridine ring. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid or basic catalysts like ammonium acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Chlorine, bromine, nitric acid
Major Products
Oxidation Products: Pyridine derivatives
Reduction Products: Tetrahydropyridine derivatives
Substitution Products: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a calcium channel blocker, influencing cellular calcium ion flow.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C25H27NO5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
diethyl 4-(3-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO5/c1-5-30-24(27)21-15-26(19-12-10-17(3)11-13-19)16-22(25(28)31-6-2)23(21)18-8-7-9-20(14-18)29-4/h7-16,23H,5-6H2,1-4H3 |
InChI Key |
GENFODKXYHXHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.